molecular formula C26H26FN3O4S B2582902 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048662-00-5

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2582902
CAS No.: 1048662-00-5
M. Wt: 495.57
InChI Key: HZLBIWNDMWCEQQ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic chemical compound designed for research and development purposes. This molecule features a complex structure incorporating a benzo[cd]indole core, a sulfonylpyrrolidine group, and a 4-fluorophenyl moiety, making it a compound of significant interest in medicinal chemistry and drug discovery. The presence of the benzo[cd]indole scaffold, which is found in various pharmacologically active compounds , suggests potential for investigating interactions with biological targets. The specific combination of substituents may be explored to modulate the compound's physicochemical properties, binding affinity, and selectivity. As a building block, it can serve as a crucial intermediate in the synthesis of more complex molecules for high-throughput screening and biochemical assay development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4S/c1-2-3-15-29-22-14-13-21(19-6-4-7-20(24(19)22)26(29)32)28-25(31)23-8-5-16-30(23)35(33,34)18-11-9-17(27)10-12-18/h4,6-7,9-14,23H,2-3,5,8,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLBIWNDMWCEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and indole derivatives. Its structure includes a pyrrolidine ring and a dihydrobenzo[cd]indole moiety, with specific substitutions that enhance its biological activity. The molecular formula is C27H29N3O4SC_{27}H_{29}N_{3}O_{4}S with a molecular weight of 491.6 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight491.6 g/mol
CAS Number1048661-18-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Interactions : The compound may exhibit dual receptor specificity, potentially acting as an antagonist at H(1) and H(3) receptors, which are involved in several physiological processes including allergic responses and neurotransmission .
  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways, leading to altered cellular functions. This inhibition can contribute to its therapeutic effects in various conditions.
  • Cell Signaling Modulation : The compound's structure allows it to modulate signaling pathways that are vital for cell proliferation and survival, potentially impacting cancer cell lines.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine have shown effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

A study conducted on related indole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives were more effective than traditional antibiotics like ciprofloxacin . This suggests a potential for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(4-fluorophenyl)sulfonyl)pyrrolidine in treating resistant bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetics of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(4-fluorophenyl)sulfonyl)pyrrolidine is crucial for determining its therapeutic viability:

ParameterValue
Half-lifeTBD
BioavailabilityTBD
Clearance RateTBD

Current studies are ongoing to establish these parameters through in vivo models.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Preliminary studies have demonstrated that N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide may inhibit the proliferation of various cancer cell lines. The proposed mechanisms include:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, thereby inhibiting growth.

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory pathways. It may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps:

  • Formation of the Indole Core : Achieved through cyclization reactions involving appropriate precursors.
  • Alkylation : Introduction of the butyl group via alkylation reactions using butyl halides under basic conditions.
  • Sulfonylation : Attachment of the phenylsulfonyl group through sulfonylation reactions with phenylsulfonyl chloride.

These synthetic routes can be optimized to enhance yield and purity, utilizing efficient catalysts and controlled reaction conditions.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against specific cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations .
  • Inflammation Modulation : Research indicated that derivatives of this compound could effectively inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in inflammatory diseases .
  • Mechanistic Insights : A comprehensive review discussed the mechanisms by which indole derivatives, including this compound, exert their biological effects, focusing on their interactions with various molecular targets .

Comparison with Similar Compounds

N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

  • Core Structure : Dihydropyridine ring vs. benzo[cd]indole in the target compound.
  • Substituents :
    • 2-Chloro-6-fluorobenzyl group at N1 (pyridine).
    • 4-Acetylphenyl carboxamide at C3.
  • Molecular Weight : Higher molecular mass (calculated ~427.86 g/mol) compared to the target compound (estimated ~455.51 g/mol).
  • Key Differences : The dihydropyridine core may confer distinct electronic properties, while the acetylphenyl group introduces a ketone functionality absent in the target compound.

N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide

  • Core Structure : Shared benzo[cd]indole scaffold.
  • Substituents :
    • Ethyl group at N1 (vs. butyl in the target compound).
    • 3-Nitrobenzamide at C6 (vs. sulfonylpyrrolidine-carboxamide).
  • Functional Implications: The shorter ethyl chain may reduce lipophilicity compared to the butyl group.

Physicochemical and Pharmacological Hypotheses

Property Target Compound N-(4-Acetylphenyl)-... N1-(1-ethyl-...
Core Heterocycle Benzo[cd]indole Dihydropyridine Benzo[cd]indole
N1 Substituent Butyl 2-Chloro-6-fluorobenzyl Ethyl
C6/C3 Group Sulfonylpyrrolidine-carboxamide 4-Acetylphenyl carboxamide 3-Nitrobenzamide
Halogen Presence Fluorine (4-fluorophenyl) Chlorine, Fluorine None
Molecular Weight (g/mol) ~455.51 ~427.86 ~393.38 (estimated)
  • Metabolic Stability : The sulfonyl group in the target compound may resist oxidative metabolism better than the nitro group in , which is prone to reduction.
  • Binding Interactions : The 4-fluorophenylsulfonyl moiety could engage in halogen bonding with target proteins, similar to the 2-chloro-6-fluorobenzyl group in .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for generating N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide?

  • Methodology :

  • Multi-step organic synthesis : Begin with the preparation of the benzo[cd]indole core via cyclization of substituted precursors (e.g., using ammonium persulfate as an oxidizing agent, as described in copolymerization protocols for related heterocycles ).
  • Sulfonylation : Introduce the 4-fluorophenylsulfonyl group using sulfonyl chlorides under inert conditions (e.g., anhydrous DCM, 0–5°C) to minimize side reactions.
  • Coupling reactions : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the pyrrolidine-2-carboxamide moiety to the indole scaffold .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to isolate the final product .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations to avoid inhalation or skin contact .
  • First-aid measures :
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid long-term storage; monitor stability via HPLC .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • Spectroscopic analysis :
  • 1H/13C NMR : Verify proton environments (e.g., indole NH at δ 10–12 ppm, fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable (see pyrimidine derivative protocols in ).

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodology :

  • Parameter screening : Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems enable precise control of residence time and mixing efficiency .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., sulfonylation reaction kinetics vs. temperature) to identify optimal conditions .
  • Validation : Confirm optimized protocols with triplicate runs and statistical analysis (e.g., ANOVA, p < 0.05).

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing indole vs. pyrrolidine protons) .
  • Alternative ionization methods : Employ MALDI-TOF or APCI-MS to address ion suppression in HRMS .

Q. What strategies are recommended for designing biological activity studies targeting this compound’s therapeutic potential?

  • Methodology :

  • In vitro assays :
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Cellular toxicity : Use MTT assays on relevant cell lines (e.g., cancer models for benzo[cd]indole derivatives) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying the butyl chain or fluorophenyl group) and correlate substitutions with activity trends .
  • In vivo models : Prioritize compounds with IC50 < 1 µM in vitro for pharmacokinetic studies (e.g., murine models with HPLC-MS plasma analysis) .

Notes

  • Avoid referencing commercial suppliers (e.g., TCI America) in final documentation per user guidelines.
  • All methodologies are generalized from analogous compounds due to limited direct data on the target molecule. Cross-disciplinary approaches (e.g., flow chemistry, DoE) are critical for innovation .

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